1,2,3,6-Tetrabromo-dibenzofuran
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Overview
Description
1,2,3,6-Tetrabromo-dibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans. It has the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran moiety, making it a brominated derivative of dibenzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the removal of bromine atoms, resulting in less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and bromination patterns .
Scientific Research Applications
1,2,3,6-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other brominated organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances . This mechanism is similar to that of other halogenated aromatic hydrocarbons.
Comparison with Similar Compounds
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran with bromine atoms at different positions.
2,3,6,8-Tetrabromodibenzofuran: A compound with a similar bromination pattern but different positions of bromine atoms.
1,3,4,6-Tetrabromodibenzofuran: Another isomer with bromine atoms at different positions on the dibenzofuran ring.
Uniqueness
1,2,3,6-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of bromine atoms affects the compound’s ability to undergo substitution, oxidation, and reduction reactions, as well as its interaction with molecular targets such as AhR .
Properties
CAS No. |
617707-59-2 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,3,6-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H |
InChI Key |
POHZMKFDLJSOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=CC(=C(C(=C23)Br)Br)Br |
Origin of Product |
United States |
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